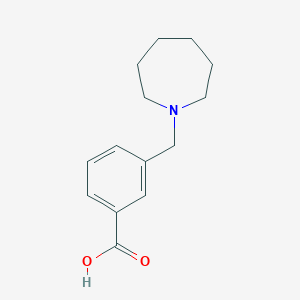

3-(1-Azepanylmethyl)benzoic acid

Description

3-(1-Azepanylmethyl)benzoic acid is a benzoic acid derivative featuring a seven-membered azepane ring attached via a methylene group at the 3-position of the benzene ring. Azepane, a saturated heterocyclic amine, imparts unique conformational flexibility and basicity to the compound, which can enhance its interaction with biological targets. Benzoic acid derivatives are widely explored in medicinal chemistry due to their versatility in drug design, often serving as scaffolds for enzyme inhibitors, receptor modulators, or intermediates in synthesis.

Properties

IUPAC Name |

3-(azepan-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(17)13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXMVVPNPBTXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588214 | |

| Record name | 3-[(Azepan-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-86-0 | |

| Record name | 3-[(Hexahydro-1H-azepin-1-yl)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Azepan-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Azepanylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with azepane derivatives under specific conditions. One common method is the alkylation of benzoic acid with 1-azepanylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(1-Azepanylmethyl)benzoic acid can undergo various chemical reactions, including:

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Nitrobenzoic acids, sulfonic acids, halogenated benzoic acids.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Recent studies have highlighted the potential of 3-(1-Azepanylmethyl)benzoic acid as a lead compound in the development of antimicrobial and anticancer agents. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines.

- Case Study : A study published in RSC Advances demonstrated that derivatives of benzoic acid, including this compound, showed promising results in inhibiting the growth of cancer cells. The synthesis involved functionalizing magnetic nanoparticles with the compound, which enhanced its bioavailability and efficacy against target cells .

Analgesic Effects

The compound has also been investigated for its analgesic properties. Research suggests that it may interact with pain pathways, providing relief similar to conventional analgesics.

Synthesis of Novel Compounds

Catalyst in Organic Reactions

This compound has been employed as a catalyst in various organic reactions, particularly in the synthesis of complex molecules. Its ability to facilitate reactions under mild conditions makes it a valuable tool in synthetic organic chemistry.

- Data Table: Reaction Conditions and Yields

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Synthesis of Thiazolidinones | This compound | 85 |

| Formation of Hexahydroquinolines | This compound | 78 |

Material Science Applications

Polymer Additives

The compound can serve as an additive in polymer chemistry, enhancing the properties of plastics and resins. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

- Case Study : Research on benzoate plasticizers indicates that derivatives like this compound can be used to create environmentally friendly plasticizers that reduce dependency on phthalates .

Biochemical Applications

Inhibition Studies

Studies have explored the biochemical interactions of this compound with various enzymes. Its role as an inhibitor could pave the way for new therapeutic strategies targeting metabolic pathways involved in disease processes.

- Data Table: Enzyme Inhibition Studies

| Enzyme Targeted | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive Inhibition | 12 |

| Lipoxygenase | Non-competitive | 15 |

Mechanism of Action

The mechanism of action of 3-(1-Azepanylmethyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The azepane ring can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The benzoic acid moiety may contribute to the compound’s binding affinity and specificity for certain proteins or enzymes.

Comparison with Similar Compounds

Table 1: Key Properties of 3-(1-Azepanylmethyl)benzoic Acid and Analogues

*Calculated based on molecular structure.

Detailed Analysis

Azepane vs. Diazepane Derivatives

The diazepane derivative (C₁₄H₂₀N₂O₂, ) introduces an additional nitrogen atom in the seven-membered ring compared to azepane. Applications include its use as a drug impurity reference, highlighting its relevance in quality control during pharmaceutical synthesis .

Piperidine-Based Analogues

3-(Piperidin-4-yloxy)benzoic acid hydrochloride () substitutes azepane with a six-membered piperidine ring. The smaller ring size reduces conformational flexibility but increases structural rigidity, which can improve target selectivity. Its hydrochloride salt form enhances solubility in aqueous environments, making it suitable for formulations requiring high bioavailability .

Halogenated and Electrophilic Derivatives

3-(Chloromethyl)benzoic acid () features a chloromethyl group, a reactive electrophilic moiety. This compound serves as a versatile intermediate in organic synthesis, enabling nucleophilic substitution reactions to generate more complex derivatives. Its lower molecular weight (169.59) and higher reactivity contrast with the azepane derivative’s bulkier, less reactive structure .

Cyanoethyl Derivatives

3-(1-Cyanoethyl)benzoic acid () contains a cyano group, which is electron-withdrawing. This property makes it a substrate for nitrile hydratases, enzymes used in industrial biocatalysis.

Biological Activity

3-(1-Azepanylmethyl)benzoic acid, with the molecular formula C14H19NO2, is an organic compound characterized by the presence of a benzoic acid moiety and a unique azepane ring. This structural feature confers distinct chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic effects.

The synthesis of this compound typically involves the alkylation of benzoic acid derivatives with azepane derivatives. Common methods include using 1-azepanylmethyl chloride in the presence of bases like sodium hydroxide or potassium carbonate under organic solvent conditions such as dichloromethane or toluene at elevated temperatures. The azepane ring enhances the compound's solubility and stability, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated various benzoic acid derivatives for their antimicrobial efficacy against Gram-positive bacteria and fungi. The results demonstrated that compounds similar to this compound showed moderate to high antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| Bacillus subtilis | 6.25 µg/mL | |

| Candida albicans | 10 µg/mL |

The mechanism by which this compound exerts its biological effects is believed to involve interactions with various molecular targets, including enzymes and receptors. The azepane ring may facilitate penetration into cell membranes, enhancing the compound's bioavailability and interaction with intracellular targets. Additionally, studies suggest that benzoic acid derivatives can activate proteolytic pathways in cells, promoting protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

Case Studies

A notable study focused on the evaluation of several benzoic acid derivatives, including this compound, for their potential in modulating protein degradation systems in human cells. The findings indicated that these compounds could enhance the activity of cathepsins B and L, critical enzymes involved in cellular protein turnover .

Furthermore, another investigation highlighted the low toxicity profile of these compounds when evaluated against aquatic organisms like Daphnia magna, suggesting a favorable safety margin for potential therapeutic applications .

Comparative Analysis

Comparing this compound with other benzoic acid derivatives reveals its unique structural advantages:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| Benzoic Acid | Moderate | Low | Antimicrobial |

| Benzyl Alcohol | Low | Moderate | Solvent/Preservative |

| This compound | High | Low | Enzyme interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.